molecular formula C12H15F3N4O2 B10942615 1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)propan-1-one

1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10942615
M. Wt: 304.27 g/mol
InChI Key: LAKZOKDEJPQXQG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE involves multiple steps, typically starting with the formation of the pyrazole rings. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years . Industrial production methods often involve the use of specialized reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles, such as:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ol Compared to these compounds, 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE offers unique properties due to its specific structural configuration, making it a valuable target for further research and development.

Properties

Molecular Formula

C12H15F3N4O2

Molecular Weight

304.27 g/mol

IUPAC Name

1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(5-methylpyrazol-1-yl)propan-1-one

InChI

InChI=1S/C12H15F3N4O2/c1-7-6-11(21,12(13,14)15)19(17-7)10(20)9(3)18-8(2)4-5-16-18/h4-5,9,21H,6H2,1-3H3

InChI Key

LAKZOKDEJPQXQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)N2C(=CC=N2)C

Origin of Product

United States

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